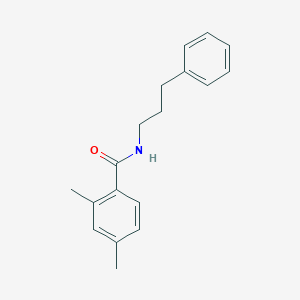![molecular formula C21H24N2O3 B4750361 ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4750361.png)
ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate
Descripción general
Descripción
Ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate is not fully understood, but it has been proposed that ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate inhibits the activity of the proteasome, a large protein complex that is responsible for degrading damaged or misfolded proteins. By inhibiting the proteasome, ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate may cause the accumulation of toxic proteins and induce apoptosis in cancer cells. Additionally, ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate may inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been shown to have various biochemical and physiological effects, including inhibiting cell proliferation, inducing apoptosis, reducing oxidative stress, and inhibiting the production of pro-inflammatory cytokines. ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has also been found to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate in lab experiments is its high purity, which ensures accurate and reproducible results. ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate also has low toxicity and is well-tolerated in animal studies, making it a suitable candidate for further preclinical studies. However, one limitation of using ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate. One area of interest is the development of ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate analogs with improved solubility and efficacy. Another direction is the investigation of the potential therapeutic applications of ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate in other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the mechanism of action of ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate needs to be further elucidated to fully understand its therapeutic potential.
Aplicaciones Científicas De Investigación
Ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been studied extensively for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation. ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
ethyl 3-[[4-(pyrrolidin-1-ylmethyl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-21(25)18-6-5-7-19(14-18)22-20(24)17-10-8-16(9-11-17)15-23-12-3-4-13-23/h5-11,14H,2-4,12-13,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDVIFTJORUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-({[4-(pyrrolidin-1-ylmethyl)phenyl]carbonyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4750280.png)

![{[5-(3,5-dichlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B4750299.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4750323.png)
![methyl 5-methyl-2-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4750331.png)
![2-[(4-chlorobenzyl)thio]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4750335.png)

![5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4750347.png)
![ethyl 4-[(2-hydroxyethyl)amino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B4750350.png)

![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-propylpropanamide](/img/structure/B4750369.png)

![2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4750392.png)